![molecular formula C14H20N4O3 B2421023 ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1171150-80-3](/img/structure/B2421023.png)
ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
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Overview
Description
“Ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate” is a complex organic compound. It is related to “1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one”, which has a molecular weight of 206.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For the related compound “1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one”, it is a solid with a molecular weight of 206.25 . Another related compound, tert-butyl acetate, is a colorless flammable liquid with a fruity odor .Scientific Research Applications
- Researchers have explored the construction of indoles as moieties in selected alkaloids . The compound you mentioned could serve as a precursor for indole derivatives, which may have applications in drug development, cancer treatment, and microbial control.
- Investigating its properties and incorporating it into semiconductor polymers could lead to applications in flexible OFETs . These devices are essential for electronic displays, sensors, and wearable technology.
- The compound’s unique structure may contribute to its inhibitory activity, making it relevant for drug development .
Indole Derivatives Synthesis
Organic Field-Effect Transistors (OFETs)
PDE4 Inhibitors for Anti-Inflammatory Diseases
Halogen Exchange Reactions
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-6-21-11(19)8-17-13(20)12-10(9(2)16-17)7-15-18(12)14(3,4)5/h7H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFHKCMAFPOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate |
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